2-Methyl-1-(piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline sulphate
Overview
Description
2-Methyl-1-(piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline sulphate is a compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities and applications . This compound features a piperidine ring fused with a tetrahydroisoquinoline moiety, making it a valuable scaffold in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline sulphate typically involves multi-step organic reactions. The reaction conditions often require the use of catalysts such as palladium or rhodium to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common to achieve the desired quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline sulphate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or rhodium catalysts is a common method for reducing this compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium or rhodium catalysts, hydrogen gas.
Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces the corresponding alcohols or amines .
Scientific Research Applications
2-Methyl-1-(piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline sulphate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-Methyl-1-(piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline sulphate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways . The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler structure with similar pharmacological properties.
Tetrahydroisoquinoline: Shares the isoquinoline moiety but lacks the piperidine ring.
Spiropiperidines: Compounds with a spirocyclic structure involving a piperidine ring.
Uniqueness
2-Methyl-1-(piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline sulphate is unique due to its combined piperidine and tetrahydroisoquinoline structure, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound in various research and industrial applications .
Properties
IUPAC Name |
2-methyl-1-piperidin-4-yl-3,4-dihydro-1H-isoquinoline;sulfuric acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2.H2O4S/c1-17-11-8-12-4-2-3-5-14(12)15(17)13-6-9-16-10-7-13;1-5(2,3)4/h2-5,13,15-16H,6-11H2,1H3;(H2,1,2,3,4) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOZAREGZEKVWMQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC=CC=C2C1C3CCNCC3.OS(=O)(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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